

A Comparative Guide to the Kinase Selectivity of Chmfl-48 and Sunitinib

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Compound of Interest

Compound Name: Chmfl-48

Cat. No.: B15610793

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profiles of **Chmfl-48** and sunitinib, two noteworthy kinase inhibitors. While sunitinib is a well-established multi-targeted agent in cancer therapy, **Chmfl-48** has emerged as a highly potent inhibitor of specific kinases. This document aims to present an objective comparison based on available experimental data to inform research and drug development decisions.

Executive Summary

Sunitinib is a broad-spectrum inhibitor targeting multiple receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor cell proliferation, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and KIT. In contrast, available data on **Chmfl-48** highlight its exceptional potency and likely high selectivity towards the BCR-ABL kinase, a key driver in certain leukemias. A direct, comprehensive kinome-wide selectivity comparison is currently limited by the lack of publicly available kinome scan data for **Chmfl-48**. This guide, therefore, focuses on a comparison of their primary targets and the strategic implications of their differing selectivity profiles.

Data Presentation: Potency Against Key Kinase Targets

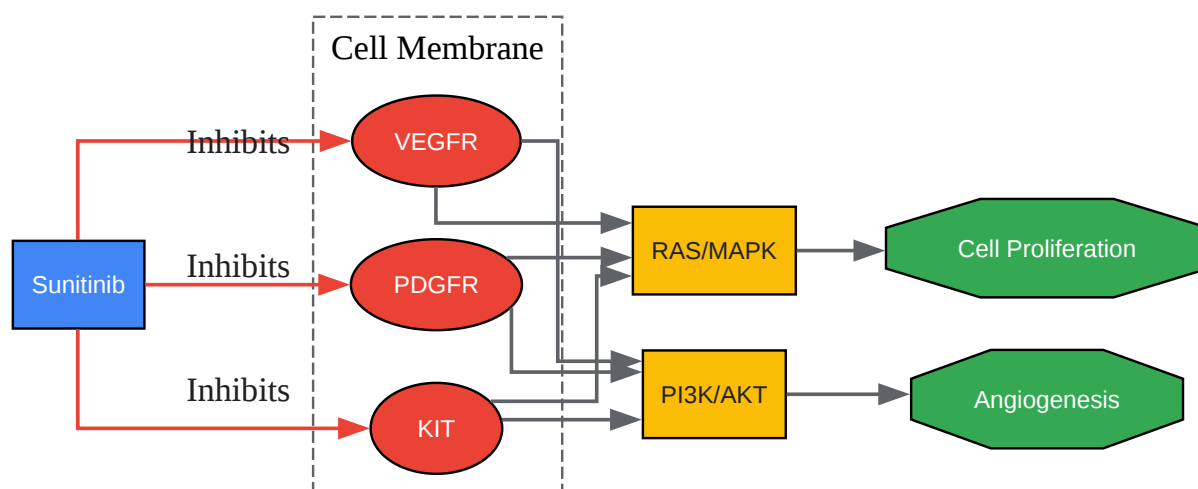
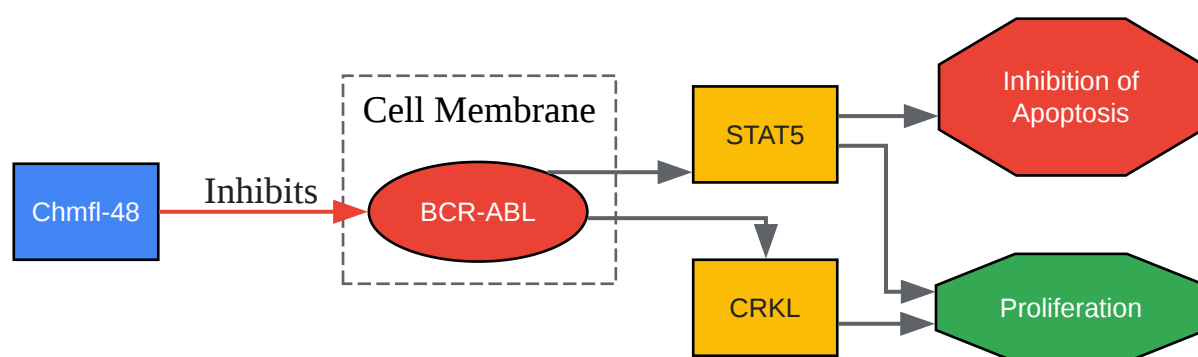
The following table summarizes the half-maximal inhibitory concentrations (IC50) of **Chmfl-48** and sunitinib against their respective primary kinase targets. Lower IC50 values indicate greater potency.

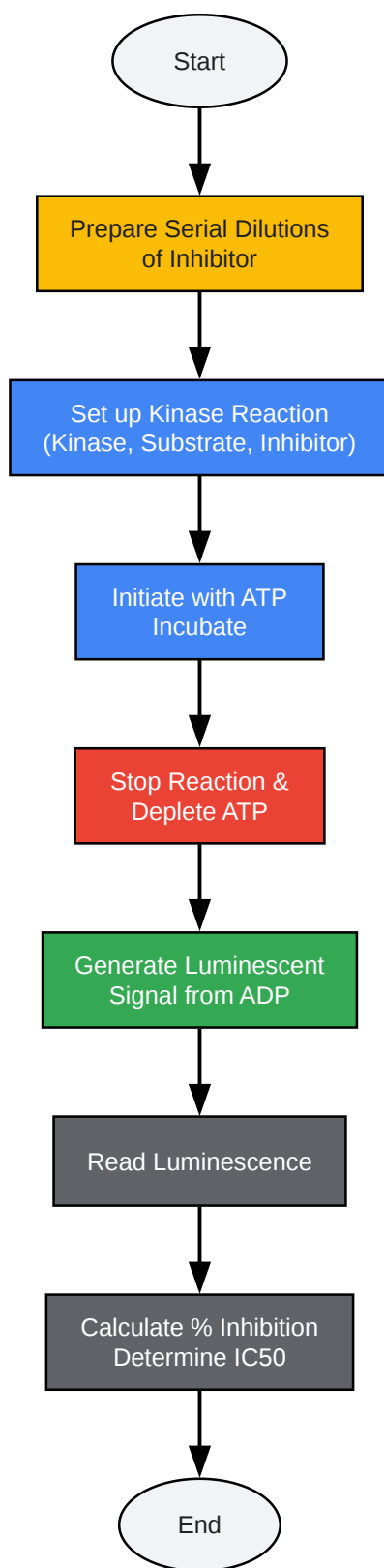
Kinase Target	Chmfl-48 IC50 (nM)	Sunitinib IC50 (nM)
ABL	1[1]	>800[2]
ABL (T315I mutant)	0.8[1]	-
VEGFR1 (FLT1)	-	80
VEGFR2 (KDR)	-	2[2]
VEGFR3 (FLT4)	-	-
PDGFR α	-	2
PDGFR β	-	2[2]
KIT	-	80[2]
FLT3	-	50
RET	-	-
CSF-1R	-	-

Note: A hyphen (-) indicates that data is not readily available in the public domain. The selectivity of **Chmfl-48** is inferred from its high potency against ABL and data from structurally related CHMFL inhibitors.

Signaling Pathway Diagrams

The diagrams below, generated using Graphviz, illustrate the primary signaling pathways targeted by **Chmfl-48** and sunitinib.





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References

- 1. researchgate.net [researchgate.net]
- 2. carnabio.com [carnabio.com]
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